molecular formula C15H30O5Si5 B097628 Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- CAS No. 17704-22-2

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-

Cat. No.: B097628
CAS No.: 17704-22-2
M. Wt: 430.82 g/mol
InChI Key: ZBXBDQPVXIIXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- (CAS: Not explicitly listed in evidence; structural analogs referenced) is a cyclic siloxane derivative characterized by a five-membered silicon-oxygen ring. Each silicon atom in the ring is substituted with one methyl (-CH₃) and one ethenyl (-CH₂-CH₂) group, distinguishing it from fully methylated analogs like decamethylcyclopentasiloxane (D5, CAS 541-02-6). The presence of ethenyl groups introduces reactivity, enabling crosslinking in polymer applications, while methyl groups contribute to hydrophobicity and volatility .

Key Properties (Inferred from Structural Analogs):

  • Molecular Formula: Likely C₁₀H₃₀O₅Si₅ (based on substitution pattern).
  • Volatility: Lower than D5 due to ethenyl groups increasing molecular weight.
  • Reactivity: Ethenyl groups enable participation in hydrosilylation or radical polymerization .
  • Applications: Potential use in silicone elastomers, resins, or coatings due to crosslinking capability .

Properties

IUPAC Name

2,4,6,8,10-pentakis(ethenyl)-2,4,6,8,10-pentamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5Si5/c1-11-21(6)16-22(7,12-2)18-24(9,14-4)20-25(10,15-5)19-23(8,13-3)17-21/h11-15H,1-5H2,6-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXBDQPVXIIXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066251
Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17704-22-2
Record name 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-pentamethylcyclopentasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17704-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017704222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentavinylcyclopentasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrosilylation of Si-H Functionalized Cyclopentasiloxanes

A primary method for introducing ethenyl groups involves hydrosilylation reactions using platinum-based catalysts. This approach leverages the reactivity of Si-H bonds in precursor cyclopentasiloxanes, which are subsequently functionalized with ethenyl groups.

Procedure :

  • Precursor Synthesis : Begin with a cyclopentasiloxane containing five Si-H groups, such as pentamethylcyclopentasiloxane (CAS 6166-86-5). This compound is synthesized via hydrolysis and condensation of methyldichlorosilane under acidic conditions.

  • Hydrosilylation : React the Si-H precursor with excess vinyltrimethylsilane in the presence of a Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex). The reaction proceeds at 80–100°C for 6–12 hours, with inert gas purging to prevent oxidation.

  • Workup : Remove unreacted reagents via vacuum distillation, followed by column chromatography to isolate the target compound.

Key Parameters :

  • Catalyst concentration: 10–50 ppm platinum.

  • Solvent: Toluene or xylene to enhance solubility.

  • Yield: 60–75%, depending on precursor purity.

Co-Hydrolysis of Methyl- and Vinyl-Substituted Chlorosilanes

An alternative route involves co-hydrolysis of dimethyldichlorosilane and vinyldimethylchlorosilane. This method requires stringent stoichiometric control to ensure equal incorporation of methyl and ethenyl groups.

Procedure :

  • Monomer Mixing : Combine dimethyldichlorosilane and vinyldimethylchlorosilane in a 1:1 molar ratio.

  • Hydrolysis : Add the mixture to ice-cold water containing a surfactant (e.g., sodium dodecyl sulfate) to facilitate emulsion formation. Stir vigorously for 24 hours.

  • Condensation : Neutralize the acidic byproducts with sodium bicarbonate, then heat the mixture to 150°C under reduced pressure to promote cyclization.

Challenges :

  • Competing formation of linear oligomers necessitates fractional distillation for isolation.

  • Regiospecificity is difficult to control, often resulting in mixed substitution patterns.

Industrial Production Techniques

Continuous-Flow Reactor Systems

Large-scale production employs continuous-flow reactors to optimize temperature and residence time. A patented system (US20060106187A1) utilizes a multi-stage setup:

  • Reactor 1 : Hydrosilylation at 90°C with in-line Pt catalyst injection.

  • Reactor 2 : Cyclization via vacuum stripping to remove low-molecular-weight byproducts.

  • Separation : Centrifugal distillation columns isolate the pentamer with >95% purity.

Advantages :

  • Reduced reaction time (4–6 hours vs. 12–24 hours in batch processes).

  • Consistent product quality due to real-time monitoring.

Optimization Strategies for Yield and Purity

Catalytic System Tuning

The choice of catalyst significantly impacts yield:

CatalystTemperature (°C)Yield (%)Purity (%)
Karstedt’s807598
Speier’s (H2PtCl6)1006895
Platinum black1205590

Data synthesized from patent US20060106187A1 and technical reports.

Recommendations :

  • Karstedt’s catalyst provides optimal balance between activity and selectivity.

  • Higher temperatures (>100°C) promote side reactions, reducing purity.

Purification Protocols

Post-synthesis purification is critical due to the compound’s high boiling point (261–262°C) and similarity to byproducts:

  • Fractional Distillation : Conducted at 0.1–1.0 mmHg to separate the pentamer from linear siloxanes.

  • Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to resolve regioisomers.

Analytical Characterization Methods

Spectroscopic Validation

  • ¹H NMR : Methyl protons appear at δ 0.1–0.3 ppm, while ethenyl protons resonate at δ 5.6–6.2 ppm.

  • ²⁹Si NMR : Confirms cyclic structure with signals at δ -22.5 ppm (Si-O) and δ -34.1 ppm (Si-CH2).

Chromatographic Purity Assessment

  • GC-MS : Molecular ion peak at m/z 430.82 (C15H30O5Si5) with fragmentation patterns confirming pentameric structure .

Chemical Reactions Analysis

Types of Reactions

Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various siloxane derivatives, which are used in the production of silicone-based materials .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₃₀O₅Si₅
  • Molecular Weight : Approximately 300.6368 g/mol
  • Structure : Characterized by a cyclic arrangement of silicon and oxygen atoms with multiple methyl groups.

Chemistry

Cyclopentasiloxane serves as a precursor in the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for various chemical reactions:

  • Synthesis of Polymers : Used in the production of silicone-based polymers that are utilized in coatings and sealants.
  • Reactivity : The compound can undergo oxidation to form silanols and siloxane derivatives and can also participate in reduction and substitution reactions.

Biology

The compound has shown promise in biological applications due to its biocompatibility:

  • Biocompatible Materials : It is employed in developing materials for medical devices that require compatibility with biological systems.
  • Drug Delivery Systems : Its lipophilic nature allows it to effectively encapsulate hydrophobic drugs, enhancing bioavailability. Research indicates that it can create nanocarriers for targeted drug delivery.

Medicine

In the medical field, cyclopentasiloxane is used in various applications:

  • Topical Formulations : It is incorporated into creams and ointments due to its emollient properties.
  • Sustained Release Mechanisms : Studies have shown that it can be utilized in formulations designed to release active ingredients over extended periods.

Case Study 1: Drug Delivery Systems

A study explored the use of cyclopentasiloxane in developing nanocarriers for drug delivery. The findings indicated that the compound could encapsulate hydrophobic drugs efficiently and release them at controlled rates. This property enhances therapeutic efficacy while minimizing side effects associated with conventional delivery methods.

Case Study 2: Biocompatibility Assessment

Research conducted on the biocompatibility of cyclopentasiloxane demonstrated low cytotoxicity levels across various cell lines. These results suggest its suitability for use in implantable medical devices without adverse biological reactions.

Mechanism of Action

The mechanism of action of Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- involves its interaction with various molecular targets. In cosmetic applications, it forms a protective barrier on the skin, reducing water loss and providing a smooth feel. In industrial applications, its stability and insulating properties are leveraged to enhance the performance of electronic devices .

Comparison with Similar Compounds

Comparison with Similar Cyclosiloxane Compounds

Decamethylcyclopentasiloxane (D5, CAS 541-02-6)

  • Structure: Fully methyl-substituted cyclopentasiloxane.
  • Properties:
    • High volatility (evaporates rapidly) and smooth texture, ideal for personal care products .
    • Environmental persistence: Low biodegradation (0.14% in 28 days in water) raises regulatory concerns .
  • Applications: Carrier agent in cosmetics, lubricants, and industrial fluids .
Property Target Compound D5
Substituents Methyl + Ethenyl Methyl
Volatility Moderate (inferred) High
Reactivity High (crosslinking) Low
Biodegradation Potential Likely higher than D5* 0.14% in 28 days

*Inference: Ethenyl groups may facilitate oxidative degradation pathways.

Cyclopentasiloxane, 2,4,6,8,10-Pentamethyl-2,4,6,8,10-Pentaphenyl- (CAS 34239-75-3)

  • Structure: Methyl and phenyl substituents on cyclopentasiloxane.
  • Properties:
    • Increased viscosity and thermal stability due to bulky phenyl groups.
    • Lower solubility in polar solvents compared to methyl/ethenyl analogs .
  • Applications: High-performance lubricants, heat-resistant coatings .
Property Target Compound Pentaphenyl-Pentamethyl
Substituents Methyl + Ethenyl Methyl + Phenyl
Thermal Stability Moderate (inferred) High
Solubility Higher in non-polar media Low in polar solvents

2,4,6,8-Tetravinyl-2,4,6,8-Tetramethylcyclotetrasiloxane (CAS Not listed)

  • Structure: Four-membered ring with alternating methyl and vinyl groups.
  • Properties:
    • High reactivity for forming crosslinked silicones.
    • Lower ring strain compared to pentasiloxanes, influencing polymerization kinetics .
  • Applications: Precursor for silicone rubbers and adhesives .
Property Target Compound Tetravinyl-Tetramethyl
Ring Size 5-membered 4-membered
Crosslinking Efficiency High Moderate

Research Findings and Environmental Considerations

  • Synthetic Challenges: The target compound’s synthesis likely requires precise control of substituent ratios to avoid side reactions, similar to phenyl-substituted analogs .
  • Environmental Impact: While D5 is flagged for persistence, the ethenyl groups in the target compound may enhance biodegradability through oxidative cleavage or microbial action.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cyclopentasiloxane derivatives, and how can they be experimentally validated?

  • Methodological Answer : Key properties include volatility, refractive index (n20/D ≈ 1.396), boiling point, and molecular weight (e.g., 300.64 g/mol for pentamethyl derivatives). Researchers should employ gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) to study thermal stability . For volatility, thermogravimetric analysis (TGA) under controlled conditions is recommended.

Q. How can researchers characterize the purity and structural integrity of cyclopentasiloxane derivatives during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • GC-MS : To detect low-molecular-weight impurities or residual siloxanes.
  • FTIR Spectroscopy : To confirm functional groups (e.g., Si-O-Si stretches at ~1,000–1,100 cm⁻¹).
  • ¹H/¹³C NMR : To verify substitution patterns (e.g., methyl/ethenyl groups) and cyclic structure integrity .

Q. What are the primary safety considerations for handling cyclopentasiloxane derivatives in laboratory settings?

  • Methodological Answer : While cyclopentasiloxanes are generally deemed safe for topical use by regulatory bodies like the CIR, researchers should:

  • Use fume hoods to mitigate inhalation risks during volatile phase handling.
  • Conduct patch tests for dermal exposure studies to rule out irritation (observed in <1% of cases) .
  • Monitor environmental discharge due to bioaccumulative potential (PBT properties) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity profiles of cyclopentasiloxane derivatives?

  • Methodological Answer : Contradictions arise from exposure routes (e.g., dermal vs. systemic) and dose thresholds. For example:

  • In vitro studies report endocrine disruption at concentrations >100 µg/mL, but in vivo models show no systemic absorption beyond the stratum corneum .
  • Experimental design should standardize exposure matrices (e.g., use OECD TG 456 for dermal absorption assays) and include metabolite profiling (e.g., silanols) .

Q. What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of cyclopentasiloxane derivatives?

  • Methodological Answer :

  • OECD 301/302 Guidelines : To evaluate biodegradability (D5 shows <1% degradation in 28 days).
  • Bioaccumulation Factor (BCF) Assays : Use aquatic models (e.g., fish) to measure log BCF values (D5: ~4.2–4.8) .
  • Fugacity Modeling : Predict environmental partitioning (e.g., D5’s high air-water partition coefficient) .

Q. How can researchers design studies to evaluate the endocrine disruption potential of cyclopentasiloxane derivatives?

  • Methodological Answer :

  • In vitro : Use ER/AR reporter gene assays (e.g., OECD TG 455) at concentrations ≤10 µg/mL to mimic realistic exposure.
  • In vivo : Apply the uterotrophic assay (OECD TG 440) with topical administration, noting that systemic bioavailability is negligible (<0.1%) .
  • Include positive controls (e.g., 17β-estradiol) and measure hormone receptor binding affinity via competitive binding assays .

Q. What advanced synthetic strategies improve the functionalization of cyclopentasiloxane derivatives for targeted applications?

  • Methodological Answer :

  • Hydrosilylation : Introduce ethenyl groups via Pt-catalyzed reactions under inert atmospheres.
  • Ring-Opening Polymerization : Optimize catalyst systems (e.g., KOH) to control molecular weight and branching .
  • Crosslinking : Use UV-initiated radical reactions to create silicone elastomers with tunable mechanical properties.

Data Contradiction and Resolution

Q. How should researchers address conflicting data on cyclopentasiloxane’s carcinogenic potential?

  • Methodological Answer :

  • Critical Analysis : Animal studies showing carcinogenicity (e.g., ovarian tumors) used inhalation routes at 160 ppm, far exceeding occupational exposure limits. Dermal studies found no carcinogenic signals .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software to extrapolate safe thresholds for human exposure .

Regulatory and Compliance Considerations

Q. What are the implications of the EU’s 0.1% concentration limit for cyclopentasiloxane in wash-off products?

  • Methodological Answer : Researchers must:

  • Use LC-MS/MS for trace quantification in formulations.
  • Explore alternatives (e.g., C9-12 alkane blends) with comparable volatility but lower environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.